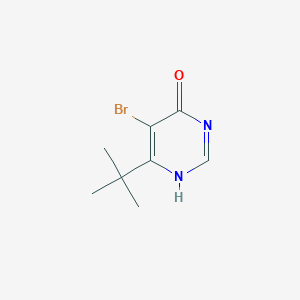

5-Bromo-6-tert-butyl-4-pyrimidinol

Descripción

5-Bromo-6-tert-butyl-4-pyrimidinol (CAS: 3438-51-5) is a brominated pyrimidine derivative with a hydroxyl group at position 4, a tert-butyl substituent at position 6, and a bromine atom at position 5. Critical physicochemical data (e.g., melting point, solubility) and toxicological information are absent in the SDS, limiting comprehensive safety or performance evaluations.

Propiedades

Número CAS |

3438-51-5 |

|---|---|

Fórmula molecular |

C8H11BrN2O |

Peso molecular |

231.09 g/mol |

Nombre IUPAC |

5-bromo-4-tert-butyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C8H11BrN2O/c1-8(2,3)6-5(9)7(12)11-4-10-6/h4H,1-3H3,(H,10,11,12) |

Clave InChI |

SFQWQHYQBKGKQN-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=C(C(=O)NC=N1)Br |

SMILES isomérico |

CC(C)(C)C1=C(C(=O)N=CN1)Br |

SMILES canónico |

CC(C)(C)C1=C(C(=O)N=CN1)Br |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s structure places it within the pyrimidine family, distinguished by its tert-butyl and bromine substituents. Below is a comparison with key analogs:

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Key Observations :

- However, the tert-butyl group could deactivate the ring compared to electron-withdrawing groups like CF₃ in 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine .

- Lipophilicity : The tert-butyl substituent likely increases lipophilicity, which may affect solubility in polar solvents relative to bromouracil or coumarin derivatives .

Physicochemical and Functional Properties

- Melting Points: While data for 5-Bromo-6-tert-butyl-4-pyrimidinol is unavailable, Bromomethyl-7-methoxycoumarin exhibits a high melting point (213–215°C), attributed to its crystalline coumarin backbone . Pyrimidines with bulky substituents (e.g., tert-butyl) often have lower melting points due to disrupted packing.

- Applications: 5-Bromo-6-tert-butyl-4-pyrimidinol: Limited to unspecified industrial/research roles . Bromouracil: Widely used to study DNA replication errors due to its thymine-like structure . 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine: Serves as a versatile intermediate in antiviral drug synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.